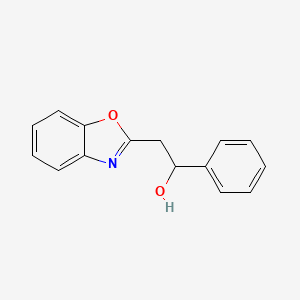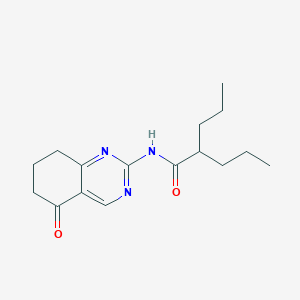
2-(1,3-benzoxazol-2-yl)-1-phenylethanol
描述
2-(1,3-benzoxazol-2-yl)-1-phenylethanol, also known as PBE, is a chemical compound that has been extensively studied for its potential use in scientific research. PBE is a white powder that is soluble in organic solvents and has a molecular weight of 263.29 g/mol. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol is not fully understood, but it is thought to interact with specific amino acid residues in proteins, particularly those involved in receptor binding and catalysis. 2-(1,3-benzoxazol-2-yl)-1-phenylethanol has been found to modulate the activity of several GPCRs, including the adenosine A2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-1-phenylethanol has been found to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of enzyme activity, and the regulation of ion channel function. It has also been found to have anti-inflammatory and antioxidant properties. These effects make 2-(1,3-benzoxazol-2-yl)-1-phenylethanol a valuable tool for researchers in fields such as neuroscience, pharmacology, and biochemistry.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzoxazol-2-yl)-1-phenylethanol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of experimental systems. However, one limitation is its relatively high cost compared to other research chemicals. It is also important to note that 2-(1,3-benzoxazol-2-yl)-1-phenylethanol should be handled with care, as it can be toxic if ingested or inhaled.
未来方向
There are several potential future directions for research involving 2-(1,3-benzoxazol-2-yl)-1-phenylethanol. One area of interest is the development of new fluorescent probes based on 2-(1,3-benzoxazol-2-yl)-1-phenylethanol, which could be used for imaging biological systems with high specificity and sensitivity. Another area of interest is the further study of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol’s effects on GPCRs, which could lead to the development of new drugs for a variety of conditions. Additionally, the potential therapeutic applications of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol, such as its anti-inflammatory and antioxidant properties, could be further explored.
科学研究应用
2-(1,3-benzoxazol-2-yl)-1-phenylethanol has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. It has been found to be particularly useful in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 2-(1,3-benzoxazol-2-yl)-1-phenylethanol has also been used in the development of fluorescent probes for imaging biological systems.
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9,13,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGWSJTRIXJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-amino-2-[(2-{[4-chloro-3-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B4225819.png)


![3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4225833.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4225852.png)
![N-(3-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4225865.png)
![3-(2-hydroxy-4,5-dimethylphenyl)-5-(3-methoxypropyl)-4-(3-phenoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4225874.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B4225879.png)
![6-bromo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4225884.png)
![3,4-dichloro-N-{2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4225889.png)
![N~2~-benzyl-N~1~-(4-chlorobenzyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4225897.png)
![N-(5-isoquinolinylmethyl)-N-methyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4225904.png)
![2-{[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4225906.png)
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(2-methylphenyl)propanamide](/img/structure/B4225917.png)